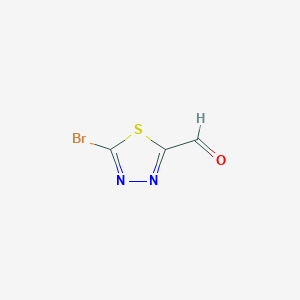

5-Bromo-1,3,4-thiadiazole-2-carbaldehyde

描述

Significance of Thiadiazole Heterocycles in Contemporary Chemical Research

Thiadiazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. researchgate.netresearchgate.net The 1,3,4-thiadiazole (B1197879) scaffold, in particular, is a versatile pharmacophore found in numerous compounds with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.comrsc.org Its prevalence in drug development stems from the ring's aromaticity, which imparts significant in vivo stability and generally low toxicity in higher vertebrates. rsc.orgnih.gov The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) allows it to interfere with biological processes like DNA replication, a key mechanism in its anticancer activity. nih.govnih.gov Furthermore, the structural versatility of the 1,3,4-thiadiazole core allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. researchgate.netresearchgate.net

Regioisomeric Forms of Thiadiazoles and the Specificity of the 1,3,4-Thiadiazole Scaffold

Thiadiazoles exist in four primary regioisomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms within the five-membered ring: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole. wikipedia.orgisres.orgresearchgate.net Each isomer possesses a unique electronic distribution and reactivity profile, leading to distinct chemical and biological properties.

Among these, the 1,3,4- and 1,2,4-thiadiazole isomers are the most extensively studied. isres.org The 1,3,4-thiadiazole scaffold is particularly noted for its robust aromatic character and its capacity to act as a hydrogen bond acceptor and a two-electron donor system, contributing to its diverse biological activities. nih.govnih.gov The arrangement of the heteroatoms in the 1,3,4-isomer influences its molecular geometry and electronic properties, making it a favored building block in the design of new therapeutic agents. nih.govnih.gov

Table 1: Regioisomeric Forms of Thiadiazole

| Regioisomer | Chemical Structure |

|---|---|

| 1,2,3-Thiadiazole |  |

| 1,2,4-Thiadiazole |  |

| 1,2,5-Thiadiazole |  |

| 1,3,4-Thiadiazole |  |

Data sourced from Wikipedia wikipedia.org

Positional Functionalization in 1,3,4-Thiadiazole Derivatives: Emphasis on the Bromine at Position 5 and the Carbaldehyde Group at Position 2

The biological and chemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by the nature and position of substituents on the heterocyclic ring. nih.govnih.gov In the case of 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde, the two functional groups, a bromine atom at the 5-position and a carbaldehyde (aldehyde) group at the 2-position, are of particular significance.

The bromine atom at the C5 position is an important functional group for further chemical modifications. Halogen atoms, such as bromine, can be readily displaced through various nucleophilic substitution reactions or participate in cross-coupling reactions, providing a versatile handle for the synthesis of more complex molecules. For instance, 2-amino-substituted 1,3,4-thiadiazoles can be brominated at the 5-position. nih.gov This strategic placement of a bromine atom allows for the introduction of diverse aryl or alkyl groups, which can significantly modulate the biological activity of the resulting compounds. nih.govnih.gov

The carbaldehyde group at the C2 position is a reactive functional group that can undergo a wide range of chemical transformations. Aldehydes are valuable precursors for the synthesis of Schiff bases, alcohols, carboxylic acids, and other functional groups. The reactivity of the carbaldehyde group in this compound opens up numerous possibilities for creating new derivatives with potentially enhanced pharmacological properties. For example, the synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives has been reported, highlighting the utility of the aldehyde functionality in building molecular complexity. jocpr.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3-Thiadiazole |

| 1,2,4-Thiadiazole |

| 1,2,5-Thiadiazole |

| 1,3,4-Thiadiazole |

| Pyrimidine |

| 2-amino-1,3,4-thiadiazole |

Structure

2D Structure

3D Structure

属性

分子式 |

C3HBrN2OS |

|---|---|

分子量 |

193.02 g/mol |

IUPAC 名称 |

5-bromo-1,3,4-thiadiazole-2-carbaldehyde |

InChI |

InChI=1S/C3HBrN2OS/c4-3-6-5-2(1-7)8-3/h1H |

InChI 键 |

GAUCTTKJKGCSCO-UHFFFAOYSA-N |

规范 SMILES |

C(=O)C1=NN=C(S1)Br |

产品来源 |

United States |

Reactivity and Advanced Chemical Transformations of 5 Bromo 1,3,4 Thiadiazole 2 Carbaldehyde

Chemical Reactivity Profile of the Bromine Substituent at Position 5

The bromine atom at the C5 position of the 1,3,4-thiadiazole (B1197879) ring is activated towards displacement due to the electron-withdrawing nature of the heterocyclic system. This inherent reactivity makes it a valuable precursor for the synthesis of a wide array of functionalized 1,3,4-thiadiazole derivatives.

Nucleophilic Substitution Reactions on the Bromothiadiazole Scaffold

The electron-deficient character of the 1,3,4-thiadiazole ring facilitates the displacement of the bromine atom at position 5 by various nucleophiles. nih.govresearchgate.net Halogenated 1,3,4-thiadiazoles are recognized as important intermediates in which the halogen atom is readily substituted by nucleophilic agents. nih.gov

The substitution of the C5 bromine with nitrogen-based nucleophiles is a common strategy to introduce amino functionalities. While direct studies on 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde are not extensively documented, the reactivity of analogous compounds such as 5-Bromo-1,3,4-thiadiazol-2-amine suggests a high susceptibility to nucleophilic attack by amines. sigmaaldrich.com For instance, the reaction of 4-Bromobenzo[1,2-d:4,5-d′]bis( jmchemsci.comthiadiazole) with various aliphatic and aromatic amines has been shown to proceed, albeit at elevated temperatures for less nucleophilic amines like aniline. nih.gov It is anticipated that this compound would react similarly with primary and secondary amines to yield the corresponding 5-amino-1,3,4-thiadiazole-2-carbaldehyde (B1278524) derivatives. The reaction conditions would likely involve heating the reactants in a suitable solvent, potentially with the addition of a base to neutralize the HBr formed.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles on a Model Bromothiadiazole System.

| Entry | Nitrogen Nucleophile | Product | Reaction Conditions | Reference |

| 1 | Morpholine | 4-(Benzo[1,2-d:4,5-d']bis( jmchemsci.comthiadiazol-4-yl)morpholine | DMF, 80 °C, 24 h | nih.gov |

| 2 | Piperidine | 4-(Piperidin-1-yl)benzo[1,2-d:4,5-d']bis( jmchemsci.comthiadiazole) | DMF, 80 °C, 24 h | nih.gov |

| 3 | Aniline | N-Phenylbenzo[1,2-d:4,5-d']bis( jmchemsci.comthiadiazol-4-amine | DMF, 120 °C, 48 h | nih.gov |

Note: The data in this table is for a model compound, 4-Bromobenzo[1,2-d:4,5-d′]bis( jmchemsci.comthiadiazole), to illustrate the general reactivity.

The displacement of the bromine atom by sulfur nucleophiles, such as thiols, provides a straightforward route to 5-thioether-substituted 1,3,4-thiadiazoles. These reactions typically proceed under basic conditions, where the thiol is deprotonated to form the more nucleophilic thiolate anion. The resulting thioether linkage is a valuable functional group for further synthetic manipulations.

The nucleophilic substitution of the C5 bromine with oxygen-containing nucleophiles, such as alkoxides or hydroxides, is generally more challenging. Studies on related bromo-thiadiazole systems have shown a resistance to substitution by O-nucleophiles. nih.gov For example, 4-Bromobenzo[1,2-d:4,5-d′]bis( jmchemsci.comthiadiazole) was found to be unreactive towards water, methanol (B129727), ethanol, and their corresponding sodium alkoxides, even upon heating. nih.gov This suggests that the direct synthesis of 5-alkoxy or 5-hydroxy-1,3,4-thiadiazole-2-carbaldehyde from the bromo precursor via nucleophilic substitution may require more forcing conditions or alternative synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-carbon bonds, and the bromine atom on the this compound scaffold is well-suited for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. nih.govresearchgate.net This reaction is widely used for the formation of biaryl and vinyl-aryl linkages. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. cambridge.org

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, THF/Water |

Note: The specific conditions would need to be optimized for the this compound substrate and the chosen coupling partner.

Other Carbon-Carbon Bond Forming Reactions

The bromine atom at the C5 position of the thiadiazole ring is a key handle for sophisticated carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. These modern synthetic methods offer powerful tools for creating complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com This methodology is widely used to form biaryl linkages. For this compound, a Suzuki coupling would replace the bromine atom with an aryl or vinyl group from the corresponding boronic acid. nih.gov The reaction is tolerant of a wide variety of functional groups, making it suitable for functionalized substrates. Research on similar structures, such as 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole, has demonstrated successful Suzuki cross-coupling to synthesize new derivatives. researchgate.net

Heck-Mizoroki Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes. masterorganicchemistry.comyoutube.com In this transformation, this compound would react with an alkene in the presence of a palladium catalyst and a base (like triethylamine) to form a new carbon-carbon bond between the C5 position of the thiadiazole and a carbon of the alkene. youtube.com This reaction typically results in the formation of a trans-substituted alkene product. youtube.com

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex target molecules.

Chemical Reactivity of the Carbaldehyde Moiety at Position 2

The aldehyde functional group at the C2 position is a versatile site for numerous chemical transformations, including condensations, oxidations, reductions, and the formation of imine derivatives.

Condensation Reactions (e.g., Knoevenagel Condensation)

The carbaldehyde group readily participates in condensation reactions with compounds containing an active methylene (B1212753) group, a classic example being the Knoevenagel condensation. chemicalpapers.com This reaction involves the base-catalyzed condensation of an aldehyde with a compound of the structure Z-CH₂-Z', where Z and Z' are electron-withdrawing groups (e.g., CN, CO₂R, COR).

The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. researchgate.net This method has been successfully applied to various aromatic and heterocyclic aldehydes. nih.govrsc.org For this compound, this provides a direct route to α,β-unsaturated systems.

Table 1: Examples of Knoevenagel Condensation Partners

| Active Methylene Compound | Product Type |

|---|---|

| Malononitrile | 2-(5-Bromo-1,3,4-thiadiazol-2-ylidene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-bromo-1,3,4-thiadiazol-2-yl)acrylate |

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-bromo-1,3,4-thiadiazole-2-carboxylic acid. This transformation is a fundamental process in organic synthesis. Various standard oxidizing agents can be employed for this purpose. The stability of the related ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, synthesized via a Sandmeyer-type reaction from the corresponding 5-amino derivative, indicates the viability of the carboxylic acid moiety on this heterocyclic system.

Table 2: Common Reagents for Aldehyde Oxidation

| Reagent | Conditions |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Basic, then acidic workup |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acidic conditions |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Mild, basic conditions |

Reduction Reactions to Alcohols

The carbaldehyde can be reduced to the corresponding primary alcohol, (5-bromo-1,3,4-thiadiazol-2-yl)methanol. This conversion is typically achieved with high efficiency using common metal hydride reducing agents. The choice of reagent can be critical, especially to ensure selectivity and avoid unwanted side reactions with the bromo-substituent or the thiadiazole ring.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, typically used in alcoholic solvents like methanol or ethanol. For a more potent option, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether can be used, followed by a careful aqueous workup. Studies on related bromo-substituted aromatic compounds have shown that selective reduction of carbonyl functionalities in the presence of a bromine atom is feasible. rsc.org

Table 3: Common Reagents for Aldehyde Reduction

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature |

| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 °C, followed by aqueous workup |

Formation of Schiff Bases and Related Imines

This compound undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. youtube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often facilitated by acid catalysis or azeotropic removal of water. youtube.com

The formation of Schiff bases from 1,3,4-thiadiazole derivatives is a well-documented process, highlighting the utility of this reaction in synthesizing new compounds with diverse applications. sphinxsai.comeurjchem.com A wide range of primary aliphatic and aromatic amines can be used, leading to a library of N-substituted imines derived from the parent aldehyde.

Table 4: Representative Amines for Schiff Base Formation

| Primary Amine | Schiff Base Product Name |

|---|---|

| Aniline | N-((5-Bromo-1,3,4-thiadiazol-2-yl)methylene)aniline |

| Benzylamine | N-((5-Bromo-1,3,4-thiadiazol-2-yl)methylene)-1-phenylmethanamine |

Intrinsic Reactivity of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is a five-membered, planar, and aromatic heterocycle. Its chemical properties are significantly influenced by the presence of one sulfur atom and two electron-withdrawing, pyridine-like nitrogen atoms. chemicalbook.comijraset.com

Key reactivity features include:

Electron-Deficient Nature : The ring is considered electron-deficient due to the inductive and mesomeric effects of the heteroatoms. chemicalbook.comresearchgate.net This makes the carbon atoms at positions C2 and C5 particularly electron-poor.

Nucleophilic Substitution : The electron-deficient character of the C2 and C5 positions renders them highly susceptible to nucleophilic attack, especially when substituted with a good leaving group like bromine. chemicalbook.comresearchgate.net Therefore, the bromine atom in this compound is expected to be readily displaced by various nucleophiles (e.g., amines, thiols, alkoxides).

Electrophilic Attack : The ring system is generally deactivated towards electrophilic aromatic substitution due to its electron-poor nature. researchgate.netmdpi.com Electrophilic attack, if it occurs, is more likely to happen at the nitrogen atoms (N-alkylation or N-acylation), leading to the formation of thiadiazolium salts. chemicalbook.comresearchgate.net

Stability : The 1,3,4-thiadiazole ring exhibits considerable aromatic stability and is stable in acidic media, but it can be susceptible to ring cleavage under strong basic conditions. chemicalbook.commdpi.com

This intrinsic reactivity profile, combined with the functional groups at C2 and C5, establishes this compound as a versatile intermediate for the synthesis of a wide range of more complex heterocyclic systems.

Electrophilic Attack on Ring Nitrogens (e.g., N-Alkylation, Acylation)

The 1,3,4-thiadiazole ring is an electron-deficient system, which generally makes electrophilic substitution on the ring carbons difficult. lookchem.com However, the ring nitrogen atoms possess lone pairs of electrons and can potentially undergo electrophilic attack, such as N-alkylation and N-acylation, to form thiadiazolium salts. The formation of mesoionic compounds through quaternization is a known characteristic of the 1,3,4-thiadiazole nucleus. nih.gov

In general, N-alkylation is a common electrophilic reaction for 1,3,4-thiadiazoles. For instance, 2,5-disubstituted 1,3,4-thiadiazoles can be N-alkylated to form the corresponding 1,3,4-thiadiazolium salts. However, the presence of a strongly electron-withdrawing group, such as the carbaldehyde group at the C2 position of this compound, is expected to significantly decrease the nucleophilicity of the ring nitrogen atoms. This deactivating effect would make electrophilic attack on the nitrogens more challenging compared to thiadiazoles bearing electron-donating or less electron-withdrawing substituents.

Nucleophilic Attack on Ring Carbons

Due to the electronegativity of the two nitrogen atoms, the carbon atoms of the 1,3,4-thiadiazole ring have a low electron density, making them susceptible to nucleophilic attack. nih.gov Halogenated 1,3,4-thiadiazoles are particularly important intermediates in which the halogen atom is readily displaced by a variety of nucleophiles. nih.gov

In this compound, the bromine atom at the C5 position serves as a good leaving group in nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at this position. For example, 5-chloro-1,3,4-thiadiazole derivatives readily react with nucleophiles to yield 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov This principle can be extended to the 5-bromo analogue.

The synthesis of various biologically active compounds relies on the nucleophilic displacement of the halogen in 5-halo-1,3,4-thiadiazoles. For instance, the reaction of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with secondary amines like piperazine (B1678402) derivatives leads to the substitution of the chlorine atom. nih.gov Similarly, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the alkylation of 2,5-dimercapto-1,3,4-thiadiazole, highlighting the nucleophilic substitution at the sulfur atoms attached to the ring carbons. nih.gov

While specific studies on this compound are limited, the established reactivity of related compounds strongly suggests that it will readily undergo nucleophilic substitution at the C5 position with a variety of nucleophiles, including amines, thiols, and alkoxides.

Ring Opening and Rearrangement Pathways

The 1,3,4-thiadiazole ring, while generally stable, can undergo ring opening under specific conditions, particularly in the presence of strong bases. nih.gov Treatment of the parent 1,3,4-thiadiazole with a base can lead to ring fission. nih.gov This reactivity is also observed in substituted derivatives. For example, 1,3,4-thiadiazole is relatively stable in aqueous acid but can undergo ring cleavage in aqueous base solutions. jmchemsci.com

A significant rearrangement pathway for certain 1,3,4-thiadiazole derivatives is the Dimroth rearrangement. This type of rearrangement typically involves the isomerization of a heterocyclic compound where a ring atom and an exocyclic atom switch places. In the context of 1,3,4-thiadiazoles, this is often observed in derivatives containing an exocyclic amino or imino group. For instance, 2-amino and 2-methylamino-1,3,4-thiadiazoles have been shown to rearrange in the presence of methylamine (B109427) to form triazolinethiones. nih.gov

More specifically, the Dimroth rearrangement can occur with 2-imino-1,3,4-thiadiazolines. While direct evidence for the Dimroth rearrangement of this compound is not documented, it is conceivable that derivatives of this compound, particularly those where the aldehyde is converted to an imine, could potentially undergo such a rearrangement under appropriate conditions.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1,3,4 Thiadiazole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde is expected to be relatively simple. The key feature would be a singlet corresponding to the aldehyde proton (-CHO). The chemical shift of this proton would likely appear in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group and the aromatic thiadiazole ring. The absence of any neighboring protons would result in this signal appearing as a sharp singlet.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|

The ¹³C NMR spectrum would provide insight into the carbon framework of the molecule. Three distinct signals would be anticipated: one for the aldehyde carbonyl carbon, and two for the carbons of the thiadiazole ring. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 180-190 ppm. The two carbons of the 1,3,4-thiadiazole (B1197879) ring would have distinct chemical shifts. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the aldehyde group (C-CHO) would likely appear in the aromatic region of the spectrum, with their exact positions influenced by the electronic effects of their respective substituents.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 180 - 190 |

| C-Br (Thiadiazole) | Aromatic Region |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band between 1700 and 1720 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton would likely be observed as a pair of weak to medium bands around 2820 and 2720 cm⁻¹. Vibrations associated with the C=N and C-S bonds within the 1,3,4-thiadiazole ring would appear in the fingerprint region of the spectrum, typically between 1600 and 1000 cm⁻¹. The C-Br stretching vibration would be expected at a lower frequency, generally below 700 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aldehyde) | 1700 - 1720 | Strong, Sharp |

| C-H (Aldehyde) | ~2820 and ~2720 | Weak to Medium |

| C=N (Thiadiazole) | Fingerprint Region | Medium |

| C-S (Thiadiazole) | Fingerprint Region | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound and to gain insights into its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula as C₃HBrN₂OS. Analysis of the fragmentation pattern could reveal the loss of characteristic fragments such as the bromine atom, the carbonyl group, or the entire aldehyde group, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a conjugated system of the thiadiazole ring and the carbonyl group, would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, would likely appear in the shorter wavelength UV region, while the lower energy n → π* transition of the carbonyl group would be observed at a longer wavelength, possibly extending into the visible region. The solvent used for the analysis can influence the position and intensity of these absorption maxima.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition of a compound. khanacademy.orgcrunchchemistry.co.uk For novel or synthesized compounds like this compound, this method is crucial for verifying the empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound. libretexts.orgstudy.com The technique also serves as a critical checkpoint for assessing the purity of the synthesized product. orientjchem.org

The most common method for determining the percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis. researchgate.netrsc.org In this process, a precisely weighed sample of the compound is heated to a high temperature (around 1000°C) in the presence of excess oxygen. rsc.org This high-temperature combustion converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced back to N₂), and sulfur to sulfur dioxide (SO₂). rsc.org These resulting gases are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample. rsc.orgmeasurlabs.com

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. orientjchem.org For a successful synthesis and purification, the experimental ("found") values are expected to be in close agreement with the theoretical ("calculated") values, typically within a margin of ±0.4%. orientjchem.org

Based on the molecular formula of this compound, which is C₃HBrN₂OS, the theoretical elemental composition has been calculated. nih.gov These values provide the benchmark for experimental verification.

Calculated Elemental Composition of C₃HBrN₂OS

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 36.033 | 18.67 |

| Hydrogen | H | 1.008 | 1.008 | 0.52 |

| Bromine | Br | 79.904 | 79.904 | 41.40 |

| Nitrogen | N | 14.007 | 28.014 | 14.51 |

| Oxygen | O | 15.999 | 15.999 | 8.29 |

| Sulfur | S | 32.06 | 32.060 | 16.61 |

| Total | 193.018 | 100.00 |

This table outlines the theoretical elemental percentages for this compound. Any experimental elemental analysis performed on a synthesized sample of this compound would be compared to these values to confirm its empirical formula and assess its purity.

Computational and Theoretical Investigations of 5 Bromo 1,3,4 Thiadiazole 2 Carbaldehyde

Quantum Chemical Calculation Methods

Quantum chemical calculations are instrumental in predicting the geometric, electronic, and reactivity properties of molecules for which experimental data is scarce.

Density Functional Theory (DFT) is a robust computational method for investigating molecular structures and electronic properties. A common approach involves using Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a split-valence basis set, such as 6-311G(d,p) or higher, to perform geometry optimization. researchgate.netchemrxiv.orgcyberleninka.ru This level of theory effectively balances computational cost and accuracy for organic heterocyclic systems.

For 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde, geometry optimization would likely reveal a nearly planar structure, a common feature for the 1,3,4-thiadiazole (B1197879) ring which possesses significant aromatic character. universci.comnih.gov The planarity would extend to the carbaldehyde group, which tends to be coplanar with the aromatic ring to maximize conjugation. The bond lengths and angles are predicted based on values reported for similar substituted 1,3,4-thiadiazole structures. universci.com The C-Br bond is expected to have typical single bond character, while the bonds within the thiadiazole ring will exhibit lengths intermediate between single and double bonds, confirming electron delocalization. The C=O bond of the carbaldehyde will be the shortest and strongest bond involving carbon.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C2-N3 | ~ 1.30 - 1.32 | Bond between carbon C2 and nitrogen N3 of the ring. |

| N3-N4 | ~ 1.37 - 1.39 | Bond between the two nitrogen atoms in the ring. |

| N4-C5 | ~ 1.30 - 1.32 | Bond between nitrogen N4 and carbon C5 of the ring. |

| C5-S1 | ~ 1.74 - 1.77 | Bond between carbon C5 and sulfur S1 of the ring. |

| S1-C2 | ~ 1.74 - 1.77 | Bond between sulfur S1 and carbon C2 of the ring. |

| C5-Br | ~ 1.88 - 1.90 | Bond between carbon C5 and the bromine substituent. |

| C2-C(aldehyde) | ~ 1.47 - 1.49 | Bond between ring carbon C2 and the aldehyde carbon. |

| C=O (aldehyde) | ~ 1.20 - 1.22 | Carbonyl double bond of the aldehyde group. |

| **Bond Angles (°) ** | ||

| C5-S1-C2 | ~ 86 - 88 | Angle around the sulfur atom in the ring. |

| S1-C2-N3 | ~ 114 - 116 | Angle at the C2 position of the ring. |

| C2-N3-N4 | ~ 112 - 114 | Angle around the N3 atom in the ring. |

| Note: These values are estimations based on DFT calculations of similarly substituted 1,3,4-thiadiazole derivatives and may vary with the specific computational method and basis set used. |

Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MESP surface is expected to show distinct regions of varying potential:

Negative Potential (Nucleophilic Sites): The most intense negative potential is anticipated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. The nitrogen atoms (N3 and N4) of the thiadiazole ring will also exhibit negative potential, making them potential sites for protonation or coordination with metal ions. universci.com

Positive Potential (Electrophilic Sites): A significant region of positive potential is expected on the hydrogen atom of the carbaldehyde group, making it acidic. The carbon atom of the carbonyl group will also be highly electrophilic. Furthermore, the region around the C5-Br bond may exhibit a positive potential region on the exterior of the bromine atom (a "sigma-hole"), which can lead to halogen bonding interactions.

Frontier Molecular Orbital (FMO) theory provides insights into a molecule's chemical reactivity and electronic transitions by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govnih.gov

In this compound, both the bromine atom and the carbaldehyde group are electron-withdrawing. These substituents are expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1,3,4-thiadiazole. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The molecule is predicted to be a good electron acceptor due to its low-lying LUMO, a characteristic enhanced by the presence of the electron-deficient thiadiazole ring and the withdrawing substituents. cyberleninka.runih.gov

The HOMO is likely to be distributed over the thiadiazole ring, particularly involving the sulfur and nitrogen atoms. The LUMO is expected to be localized predominantly on the carbaldehyde group and the N-N bond of the thiadiazole ring, consistent with the molecule's susceptibility to nucleophilic attack at the carbonyl carbon.

Table 2: Predicted FMO Properties for this compound

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| E(HOMO) | ~ -7.0 to -8.0 | Represents ionization potential; moderate electron-donating ability. |

| E(LUMO) | ~ -2.5 to -3.5 | Represents electron affinity; strong electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicates high chemical reactivity and polarizability. |

| Note: These are estimated energy ranges based on DFT studies of various substituted thiadiazoles. The exact values depend on the computational level. |

Theoretical Studies on Conformational Analysis and Tautomerism (if applicable to the carbaldehyde group)

The flexibility of the carbaldehyde substituent introduces the possibility of different spatial arrangements or tautomeric forms.

Conformational Analysis: The primary conformational freedom in this compound arises from the rotation around the single bond connecting the carbaldehyde group to the thiadiazole ring. Theoretical calculations would likely identify two main planar conformers. These conformers would differ in the orientation of the carbonyl group's oxygen atom relative to the ring's sulfur or nitrogen atoms. The relative stability of these conformers is typically determined by a balance of steric hindrance and weak intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions.

Tautomerism: Aldehydes that have a hydrogen atom on the alpha-carbon can exist in equilibrium with their enol tautomer. britannica.com In the case of this compound, the aldehyde (keto) form is overwhelmingly favored. britannica.commasterorganicchemistry.com The enol form, 5-bromo-1,3,4-thiadiazol-2-yl)methanol, would be significantly less stable. While the enol tautomer might be a transient intermediate in certain reactions, computational studies would confirm that the keto form represents the ground state of the molecule by a substantial energy margin. masterorganicchemistry.combyjus.com

Analysis of Electronic Effects of Bromine and Carbaldehyde Substituents on Ring Reactivity

The reactivity of the 1,3,4-thiadiazole ring is significantly modulated by its substituents.

Carbaldehyde Substituent: The carbaldehyde group at the C2 position is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). numberanalytics.com It strongly deactivates the entire heterocyclic ring towards electrophilic attack. Conversely, it significantly enhances the ring's susceptibility to nucleophilic attack by further lowering the electron density of the ring system.

The combined effect of these two electron-withdrawing groups renders the this compound ring highly electron-deficient. This electronic profile makes the molecule a prime candidate for nucleophilic substitution reactions, where a nucleophile could replace the bromine atom at the C5 position. nih.gov The electron-deficient nature also suggests potential applications in materials science where electron-accepting moieties are desirable. nih.gov

Synthetic Utility and Applications As Intermediate in Complex Molecule Synthesis

5-Bromo-1,3,4-thiadiazole-2-carbaldehyde as a Key Building Block for Heterocyclic Scaffolds

The 1,3,4-thiadiazole (B1197879) ring is a prominent pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. nih.gov The sulfur atom in the ring enhances lipid solubility, a desirable property for bioactive molecules. nih.gov The presence of a bromine atom on this heterocycle further enhances its utility as a building block. Bromo-substituted heterocycles are key precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the assembly of complex molecular frameworks. The incorporation of bromine atoms can improve the electron-withdrawing nature of the heterocyclic system, which in turn increases its reactivity in nucleophilic aromatic substitution reactions. semanticscholar.org

The aldehyde functional group at the 2-position of the thiadiazole ring is a versatile handle for constructing larger molecular entities. It readily undergoes condensation reactions with a wide range of nucleophiles, such as amines and activated methylene (B1212753) compounds, to form imines (Schiff bases), and carbon-carbon double bonds, respectively. jocpr.com These reactions are pivotal in the synthesis of more complex heterocyclic systems. For instance, the Knoevenagel condensation of heterocyclic aldehydes with compounds containing active methylene groups is a widely used method for creating new carbon-carbon bonds and accessing a variety of substituted derivatives. mdpi.com

The combination of the reactive aldehyde and the synthetically versatile bromo-substituent makes this compound a potent building block for the synthesis of fused heterocyclic systems, such as imidazo[2,1-b] jocpr.comsciepub.comthiadiazoles, which are of significant interest in medicinal chemistry. mdpi.com The aldehyde can be used to introduce substituents that can subsequently participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the thiadiazole core.

Derivatization Pathways for Accessing Diverse Molecular Architectures

The dual reactivity of this compound allows for a multitude of derivatization pathways, providing access to a wide array of molecular architectures. These pathways can be broadly categorized based on the reactions of the aldehyde group and the bromo substituent.

Reactions involving the aldehyde group:

Condensation Reactions: The aldehyde can react with primary amines to form Schiff bases, which themselves can be valuable intermediates or target molecules. It can also undergo condensation with hydrazines and thiosemicarbazides to yield hydrazones and thiosemicarbazones, respectively. sciepub.com These derivatives are often used as precursors for the synthesis of other heterocyclic rings.

Wittig and Related Reactions: The aldehyde can be converted to an alkene through reactions like the Wittig reaction, providing a means to introduce various substituted vinyl groups onto the thiadiazole ring.

Reduction and Oxidation: The aldehyde group can be reduced to a hydroxymethyl group, which can be further functionalized, or oxidized to a carboxylic acid group, opening up another set of derivatization possibilities through the formation of esters and amides.

Reactions involving the bromo substituent:

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 5-position of the thiadiazole ring.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the 1,3,4-thiadiazole ring, enhanced by the bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org This allows for the displacement of the bromine atom with various nucleophiles, including amines, thiols, and alkoxides, to introduce a diverse range of functional groups.

The interplay between these reaction pathways allows for a stepwise and controlled elaboration of the this compound core, leading to the synthesis of highly functionalized and complex molecules.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Condition | Functional Group Transformation |

| Reactions at the Aldehyde Group | ||

| Schiff Base Formation | R-NH₂ | -CHO → -CH=N-R |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | -CHO → -CH=C(CN)₂ |

| Reduction | NaBH₄ | -CHO → -CH₂OH |

| Oxidation | KMnO₄ or other oxidizing agents | -CHO → -COOH |

| Wittig Reaction | Ph₃P=CHR | -CHO → -CH=CHR |

| Reactions at the Bromo Substituent | ||

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Br → -Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | -Br → -C≡C-R |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | -Br → -NHR or -NR₂ |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, RS⁻) | -Br → -OR or -SR |

Advanced Synthetic Applications in Organic Synthesis and Materials Science

The unique structural features of this compound and its derivatives make them promising candidates for advanced applications in both organic synthesis and materials science.

In organic synthesis, this compound serves as a linchpin for the construction of complex nitrogen- and sulfur-containing heterocyclic compounds. The 1,3,4-thiadiazole moiety is a key component in a number of biologically active compounds, including those with anticancer properties. nih.govmdpi.comnih.gov The ability to functionalize both the 2- and 5-positions of the thiadiazole ring allows for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The derivatization of the aldehyde can lead to the formation of various pharmacologically relevant scaffolds, while the bromo group allows for the introduction of substituents that can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

In the realm of materials science, electron-deficient heterocyclic systems like 1,3,4-thiadiazoles are of interest for the development of organic electronic materials. The incorporation of a bromo-substituted thiadiazole unit into larger conjugated systems can influence the electronic properties of the resulting materials. Benzo[1,2-d:4,5-d']bis( jocpr.commdpi.comthiadiazole), a related electron-withdrawing building block, has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells. semanticscholar.org The bromo substituent on this compound provides a convenient point of attachment for the construction of such extended π-systems through cross-coupling reactions. The aldehyde group can also be utilized to anchor the thiadiazole unit to surfaces or to incorporate it into polymeric structures, further expanding its potential applications in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。